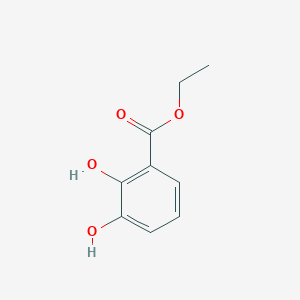

Ethyl-2,3-Dihydroxybenzoat

Übersicht

Beschreibung

Ethyl 2,3-dihydroxybenzoate is a chemical compound related to various research areas, including medicinal chemistry and materials science. While the provided papers do not directly discuss Ethyl 2,3-dihydroxybenzoate, they do provide insights into closely related compounds and their synthesis, molecular structures, and chemical properties. For instance, Ethyl 3,4-dihydroxybenzoate has been studied for its antioxidant properties and its effects on esophageal squamous cell carcinoma cells, indicating potential therapeutic applications . Other related compounds, such as Ethyl 2,4-dichloro-5-hydroxy-6-methylbenzoate and Ethyl 11a,12-Dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate, have been synthesized and structurally characterized, contributing to the field of synthetic organic chemistry .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including oxidation, esterification, and thermal rearrangement. For example, Ethyl 3,4-dihydroxybenzoate can be synthesized from 4-methylcatechol through oxidation and esterification reactions, with the optimization of reaction conditions leading to a high yield of 90.5% . The synthesis of Ethyl 2-(2-Hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves a condensation reaction, showcasing the versatility of synthetic methods in creating diverse molecular structures .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal and molecular structure of Ethyl 2,4-dichloro-5-hydroxy-6-methylbenzoate was determined by X-ray crystallography . Similarly, the structure of Diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate was elucidated, revealing the conformation of its ethylene bridges and the coplanarity of its benzene rings .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and can lead to various functional groups and molecular frameworks. The thermal rearrangement of the 2-thiabicyclo[3,1,0]hex-3-ene system, for example, resulted in an unexpected product, demonstrating the complexity of chemical transformations . The tandem palladium-catalyzed oxidative aminocarbonylation-cyclization is another example of a chemical reaction used to synthesize heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The crystal packing of Diethyl 2,2'-(ethane-1,2-diyldioxy)dibenzoate is dominated by van der Waals forces, which are significant in determining the compound's solid-state properties . The presence of substituents like chlorine and hydroxyl groups can affect the acidity, reactivity, and overall stability of the compounds .

Wissenschaftliche Forschungsanwendungen

Antibiotika-Potenziator

Ethyl-2,3-Dihydroxybenzoat wurde gefunden, den Drogenausfluss zu verzögern und die antibiotische Aktivität zu potenzieren . Es wurde auf seine Effluxpumpen-inhibitorische (EPI) Aktivität gegen arzneimittelresistente Escherichia coli untersucht . Die Verbindung erhöht die Farbstoffansammlung und reduziert den Farbstoffausfluss, was auf eine Interferenz mit dem Substrattransport über eine bakterielle Effluxpumpe hindeutet . Dies deutet darauf hin, dass this compound als potenzielles EPI für arzneimittelresistentes E. coli dienen könnte.

Modulator von Antibiotikaaktivitäten

Die Verbindung könnte die Aktivitäten von Clarithromycin, Erythromycin und Fluoroquinolon gegen Kam3-AcrB modulieren . Diese Modulation der Antibiotikaaktivitäten könnte bei der Bekämpfung arzneimittelresistenter Bakterienstämme von Vorteil sein .

Chemische Synthese

This compound wird in der chemischen Synthese verwendet . Seine lineare Formel lautet C9H10O4 . Es ist bei Chemikalienlieferanten erhältlich, was auf seine Verwendung in verschiedenen chemischen Reaktionen hindeutet .

Decarboxylierungsforschung

Die Verbindung ist auch an der Decarboxylierungsforschung beteiligt . Ortho-Benzoat-Decarboxylasen, zu denen auch 2,3-Dihydroxybenzoesäure-Decarboxylase gehört, sind aufgrund ihrer Unabhängigkeit von empfindlichen Kofaktoren und ihrer hervorragenden Stabilität für großtechnische Anwendungen attraktiv .

Wirkmechanismus

Target of Action

Ethyl 2,3-dihydroxybenzoate primarily targets the 2,3-dihydroxybenzoate-AMP ligase in Bacillus subtilis and Neutrophil gelatinase-associated lipocalin in humans . It also acts as a prolyl hydroxylase enzyme inhibitor . These targets play crucial roles in various biological processes, including ATP-dependent reactions and hypoxia response.

Mode of Action

The compound interacts with its targets by activating the carboxylate group of 2,3-dihydroxybenzoate (DHB) via ATP-dependent PPi exchange reactions, leading to the formation of the acyladenylate . As a prolyl hydroxylase inhibitor, it modulates adaptive responses to hypobaric hypoxia .

Biochemical Pathways

Ethyl 2,3-dihydroxybenzoate affects several biochemical pathways. It induces neurite outgrowth of PC12 cells via the IGF-1/PI3K/ERK signaling pathway . It also interferes with substrate translocation via a bacterial efflux pump . Furthermore, it is involved in the decarboxylation and carboxylation reactions .

Pharmacokinetics

The pharmacokinetic characteristics of Ethyl 2,3-dihydroxybenzoate include fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is 23% . These properties impact the compound’s bioavailability and determine its distribution and elimination in the body.

Result of Action

The compound has been shown to attenuate acute hypobaric hypoxia-mediated vascular leakage in the brain . It effectively scales down hypoxia-induced cerebral edema and downregulates brain NF-κB expression . It also curtails pro-inflammatory cytokines and cell adhesion molecules .

Action Environment

The action of Ethyl 2,3-dihydroxybenzoate can be influenced by environmental factors. For instance, the direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values .

Safety and Hazards

Ethyl 2,3-dihydroxybenzoate is classified as a serious eye damage/eye irritation and skin sensitization category 1 . It may cause an allergic skin reaction and causes serious eye damage . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid dust formation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMQSXRCGOZYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381572 | |

| Record name | ethyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3943-73-5 | |

| Record name | ethyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

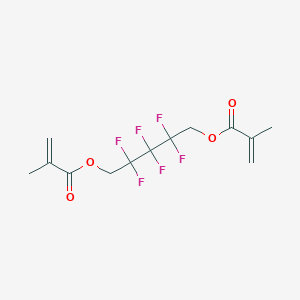

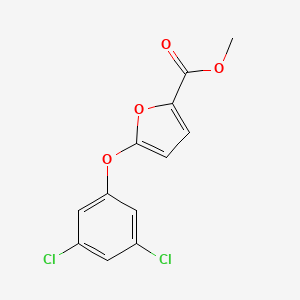

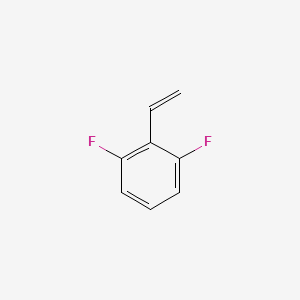

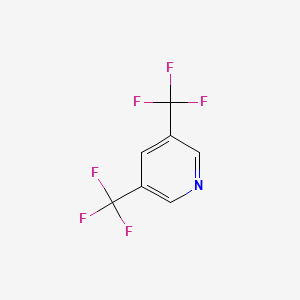

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

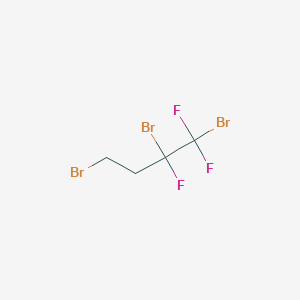

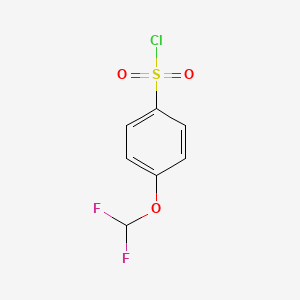

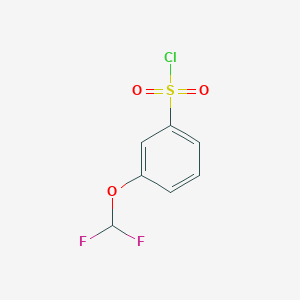

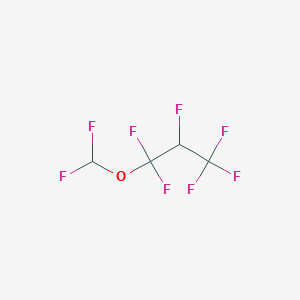

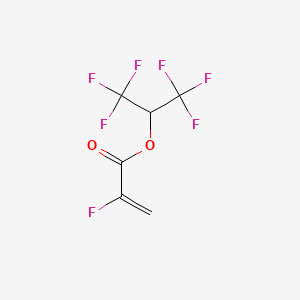

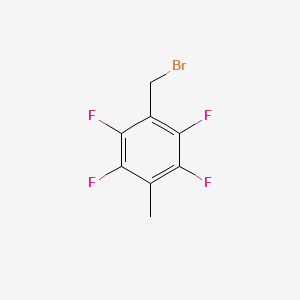

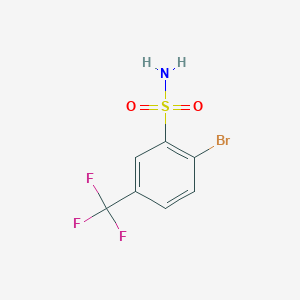

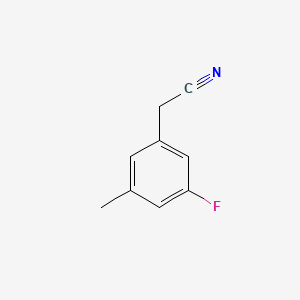

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.